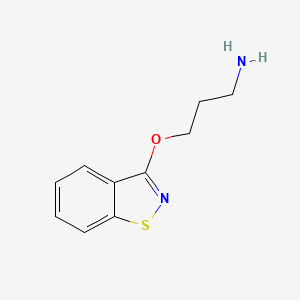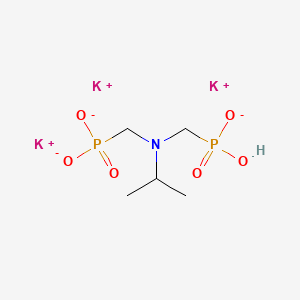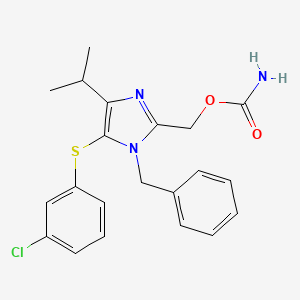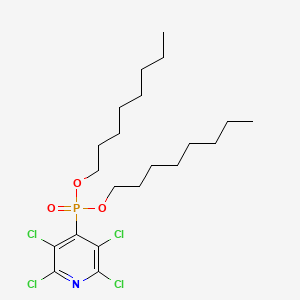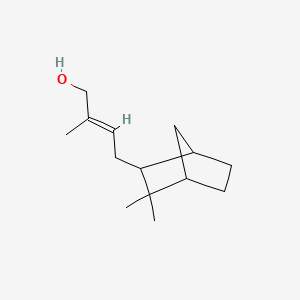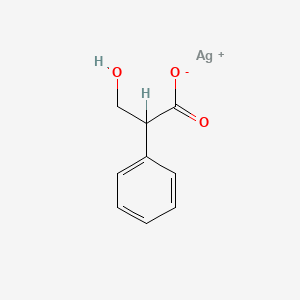![molecular formula C11H4O6 B12684300 8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone CAS No. 88482-23-9](/img/structure/B12684300.png)
8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone is a complex organic compound with the molecular formula C₁₁H₄O₆ and a molecular weight of 232.146 g/mol . This compound is characterized by its unique furobenzofuran structure, which includes multiple oxygen atoms and a methyl group. It is known for its high boiling point of 430.8°C at 760 mmHg and a density of 1.759 g/cm³ .
Preparation Methods
The synthesis of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone typically involves the reaction of methyl-benzene derivatives with specific reagents under controlled conditions . The synthetic route often includes steps such as cyclization and oxidation to form the furobenzofuran ring structure. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:
3-Methyl-benzene-1,2,4,5-tetracarboxylic acid-1,2,4,5-dianhydride: Similar in structure but differs in functional groups.
Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a different degree of hydrogenation. The uniqueness of 8-methylfurobenzofuran-1,3,5,7-tetrone lies in its specific furobenzofuran structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88482-23-9 |
|---|---|
Molecular Formula |
C11H4O6 |
Molecular Weight |
232.14 g/mol |
IUPAC Name |
8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C11H4O6/c1-3-6-4(8(12)16-10(6)14)2-5-7(3)11(15)17-9(5)13/h2H,1H3 |
InChI Key |
VNJSMTXECMSPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


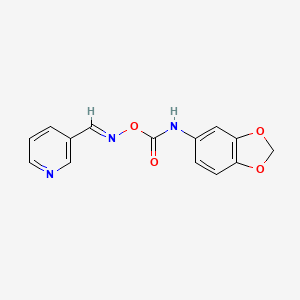
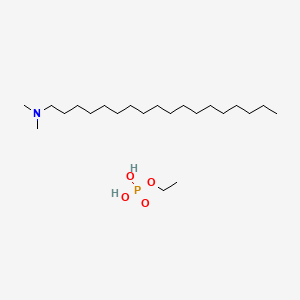


![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

